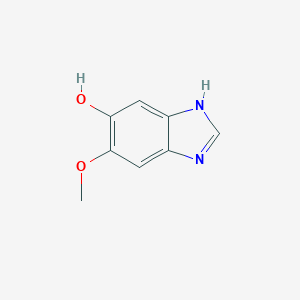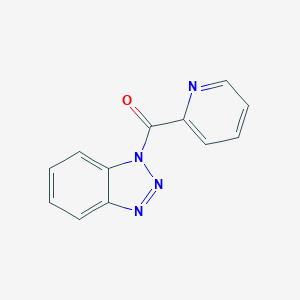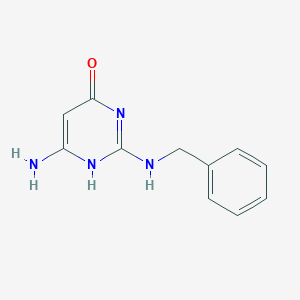![molecular formula C9H7NO B116204 (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline CAS No. 158060-63-0](/img/structure/B116204.png)
(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been found to exhibit anti-cancer and anti-inflammatory properties. In addition, it has been studied for its potential use as a fluorescent probe in biological imaging.
Wirkmechanismus
The mechanism of action of (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline is not fully understood. However, it has been suggested that it may exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins involved in these processes.
Biochemische Und Physiologische Effekte
Studies have shown that (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. In addition, it has been found to have low toxicity in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline in lab experiments is its low toxicity, which makes it suitable for use in cell culture and animal studies. However, its limited solubility in water and organic solvents can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline. One area of interest is its potential use as a fluorescent probe in biological imaging. In addition, further studies are needed to fully understand its mechanism of action and potential applications in medicinal chemistry. Finally, research on improving its solubility and stability could enhance its usefulness in lab experiments.
Synthesemethoden
The synthesis of (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline involves a multi-step process that includes the reaction of 2-aminobenzaldehyde with cyclohexanone, followed by the reaction of the resulting product with nitromethane. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst.
Eigenschaften
CAS-Nummer |
158060-63-0 |
|---|---|
Produktname |
(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline |
Molekularformel |
C9H7NO |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
(1aS,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline |
InChI |
InChI=1S/C9H7NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-5,7,9H/t7-,9-/m0/s1 |
InChI-Schlüssel |
VHKOGTWROZZNFC-CBAPKCEASA-N |
Isomerische SMILES |
C1=CC2=C([C@@H]3[C@@H](O3)C=C2)N=C1 |
SMILES |
C1=CC2=C(C3C(O3)C=C2)N=C1 |
Kanonische SMILES |
C1=CC2=C(C3C(O3)C=C2)N=C1 |
Synonyme |
Oxireno[h]quinoline,1a,7b-dihydro-,(1aS)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



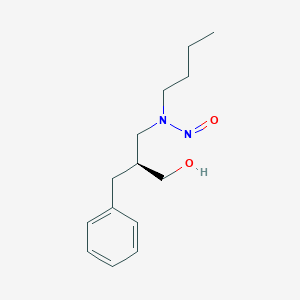
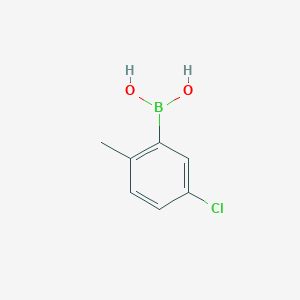
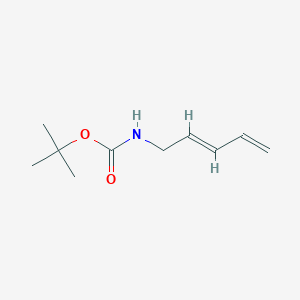
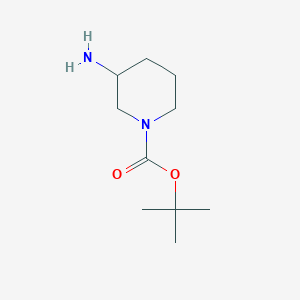

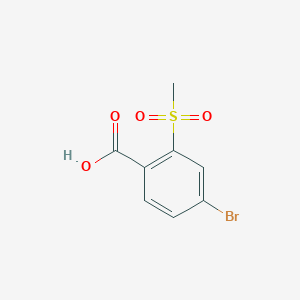
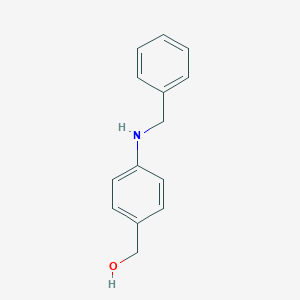

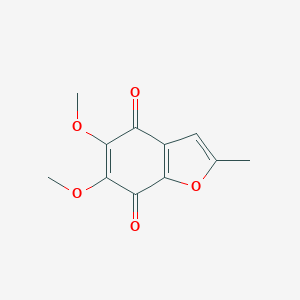
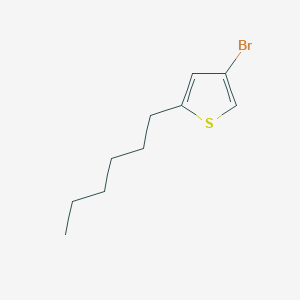
![1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B116147.png)
